REACTION_CXSMILES
|
[C:1]([OH:5])(C)([CH3:3])[CH3:2].[Cl:6][C:7]1[C:12](CC#C)=[C:11](Cl)[N:10]=[C:9]([NH2:17])[N:8]=1.[OH-].[Na+]>O>[Cl:6][C:7]1[C:12]2[CH:2]=[C:1]([CH3:3])[O:5][C:11]=2[N:10]=[C:9]([NH2:17])[N:8]=1 |f:2.3|
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Name
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4,6-dichloro-5-(2-propynyl)-2-pyrimidinamine
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1CC#C)Cl)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux (ca 70°) for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the solid product was collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=C(N1)N)OC(=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |